N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide
Overview
Description
N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H12ClNO2S and its molecular weight is 257.74 g/mol. The purity is usually 95%.
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Biological Activity
N-[4-(2-chloroacetyl)-2-(methylsulfanyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR), supported by relevant case studies and data tables.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of 4-(methylsulfanyl)aniline with chloroacetyl chloride, leading to the formation of the acetamide derivative. The chemical structure is characterized by the presence of a chloroacetyl group, a methylsulfanyl substituent, and an acetamide functional group, which contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cell lines. For instance, related compounds have been evaluated for their ability to inhibit growth in melanoma and prostate cancer cells, exhibiting selective cytotoxicity .
- Enzyme Inhibition : It has been noted for its inhibitory effects on specific enzymes such as carbonic anhydrases (CAs), with reported IC50 values indicating strong selectivity for certain isoforms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit enzyme activity through competitive or non-competitive inhibition mechanisms. For example, its interaction with carbonic anhydrases has been linked to reduced bacterial growth .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a crucial aspect of its anticancer activity. Increased annexin V-FITC positivity indicates that treated cells undergo significant apoptotic processes .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl ring and the nature of substituents significantly impact the biological activity of this compound. Key findings include:
- Substituent Positioning : The positioning of methylsulfanyl and chloroacetyl groups plays a critical role in enhancing lipophilicity and membrane permeability, which are essential for effective biological activity .
- Functional Group Influence : Electron-withdrawing groups such as halogens enhance antimicrobial potency by increasing the compound's lipophilicity, facilitating better interaction with bacterial membranes .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
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Antimicrobial Efficacy : A study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides against various pathogens. Results indicated high efficacy against S. aureus and MRSA, with some compounds achieving over 80% inhibition at specific concentrations .
Compound Target Bacteria Inhibition (%) 4e S. aureus 80.69 4g K. pneumonia 79.46 -
Cytotoxic Activity : Another research focused on the antiproliferative effects on melanoma cell lines showed that certain derivatives exhibited IC50 values as low as 0.12 µM against specific cancer types .
Compound Cancer Type IC50 (µM) 1a Leukemia 0.12 1b Colon Cancer 10.9
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)-2-methylsulfanylphenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2S/c1-7(14)13-9-4-3-8(10(15)6-12)5-11(9)16-2/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMOZBFSSHCFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)CCl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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